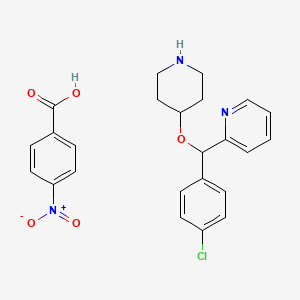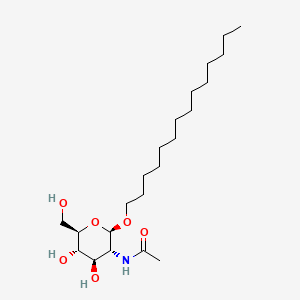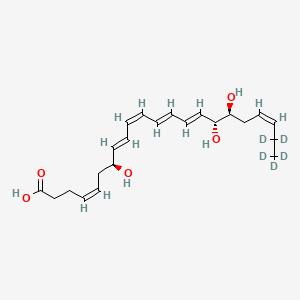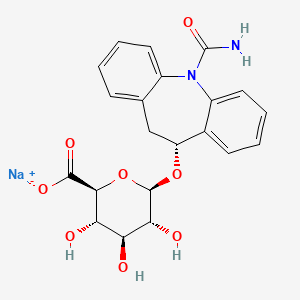![molecular formula C16H20O10 B586554 (2S,3S,4S,5R,6S)-6-[5-(2-carboxyethyl)-2-methoxyphenoxy]-3,4,5-trihydroxyoxane-2-carboxylic acid CAS No. 1187945-72-7](/img/structure/B586554.png)
(2S,3S,4S,5R,6S)-6-[5-(2-carboxyethyl)-2-methoxyphenoxy]-3,4,5-trihydroxyoxane-2-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2S,3S,4S,5R,6S)-6-[5-(2-carboxyethyl)-2-methoxyphenoxy]-3,4,5-trihydroxyoxane-2-carboxylic acid, also known as (2S,3S,4S,5R,6S)-6-[5-(2-carboxyethyl)-2-methoxyphenoxy]-3,4,5-trihydroxyoxane-2-carboxylic acid, is a useful research compound. Its molecular formula is C16H20O10 and its molecular weight is 372.326. The purity is usually 95%.
BenchChem offers high-quality (2S,3S,4S,5R,6S)-6-[5-(2-carboxyethyl)-2-methoxyphenoxy]-3,4,5-trihydroxyoxane-2-carboxylic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (2S,3S,4S,5R,6S)-6-[5-(2-carboxyethyl)-2-methoxyphenoxy]-3,4,5-trihydroxyoxane-2-carboxylic acid including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Pharmacokinetics and Drug Metabolism
Dihydro Isoferulic Acid 3-O-β-D-Glucuronide is a metabolite formed from dietary phenols and has been detected in human urine . It is quantified using high-performance liquid chromatography (HPLC) with UV detection, indicating its potential as a biomarker for dietary phenol consumption . This compound’s pharmacokinetics can be studied to understand its absorption, distribution, metabolism, and excretion (ADME) properties, which are crucial for drug development.
Biochemical Research
In biochemistry, this compound serves as a reference standard for the quantification of microbial metabolites . Its role in inducing phase extraction is significant for detecting other metabolites, which is essential for understanding metabolic pathways and interactions within biological systems.
Nutritional Science
As a microbial metabolite of dietary phenols, Dihydro Isoferulic Acid 3-O-β-D-Glucuronide can be used to study the effects of diet on human health . Research in this field can lead to insights into how dietary habits influence the production of metabolites and their subsequent impact on health and disease.
Clinical Diagnostics
The ability to quantify this metabolite in human plasma makes it a valuable tool for clinical diagnostics . It can be used as a biomarker to assess coffee consumption, which may have broader applications in monitoring dietary patterns and potential health risks associated with diet .
Chemical Synthesis and Analysis
This compound is synthesized and characterized for use as a high-quality reference standard in pharmaceutical testing . Its synthesis involves complex chemical reactions, and its characterization ensures the accuracy and reliability of analytical methods in pharmaceutical research.
Medical Research
In medicine, the study of Dihydro Isoferulic Acid 3-O-β-D-Glucuronide can contribute to understanding its therapeutic potential and effects on human health . Research can explore its anti-inflammatory, antioxidant, or other pharmacological properties that could lead to new treatments or preventive measures for various diseases.
Wirkmechanismus
Target of Action
Dihydro Isoferulic Acid 3-O-β-D-Glucuronide (DIHA) is a microbial metabolite The primary targets of DIHA are not explicitly mentioned in the available literature
Mode of Action
It is known that diha is a glucuronide conjugate of dihydroisoferulic acid . Glucuronidation is a major phase II metabolic pathway in the body, which helps in the detoxification and elimination of potentially harmful compounds.
Biochemical Pathways
DIHA is a minor circulating metabolite in human plasma after ingestion of dietary phenols . Phenols are compounds that are widely distributed in the plant kingdom and are present in our diet. They are known for their antioxidant properties. The metabolism of dietary phenols involves various biochemical pathways, including glucuronidation, which results in the formation of glucuronide conjugates like DIHA .
Pharmacokinetics
It is known that diha is detected in the urine of humans after ingestion of dietary phenols , suggesting that it is metabolized and excreted by the body.
Result of Action
It is known that diha is a metabolite of dietary phenols, which are known for their antioxidant properties . Therefore, it is possible that DIHA may contribute to the antioxidant effects of dietary phenols.
Action Environment
The action of DIHA can be influenced by various environmental factors. For instance, the presence of enzymes involved in the glucuronidation process can affect the formation of DIHA . Additionally, factors such as diet, gut microbiota, and individual genetic variations can influence the metabolism of dietary phenols and the formation of metabolites like DIHA .
Eigenschaften
IUPAC Name |
(2S,3S,4S,5R,6S)-6-[5-(2-carboxyethyl)-2-methoxyphenoxy]-3,4,5-trihydroxyoxane-2-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20O10/c1-24-8-4-2-7(3-5-10(17)18)6-9(8)25-16-13(21)11(19)12(20)14(26-16)15(22)23/h2,4,6,11-14,16,19-21H,3,5H2,1H3,(H,17,18)(H,22,23)/t11-,12-,13+,14-,16+/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OSJGZCUHTGTJHT-JHZZJYKESA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CCC(=O)O)OC2C(C(C(C(O2)C(=O)O)O)O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=C(C=C1)CCC(=O)O)O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)C(=O)O)O)O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20O10 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50678632 |
Source


|
| Record name | 5-(2-Carboxyethyl)-2-methoxyphenyl beta-D-glucopyranosiduronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50678632 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
372.32 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1187945-72-7 |
Source


|
| Record name | 5-(2-Carboxyethyl)-2-methoxyphenyl beta-D-glucopyranosiduronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50678632 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-Chloro-3-[4-[[4-(2-chloro-3-hydroxypropoxy)phenyl]methyl]phenoxy]propan-1-ol](/img/structure/B586472.png)






![2-Chloro-1-[3-hydroxy-4-(methylsulfanyl)phenyl]ethan-1-one](/img/structure/B586485.png)


